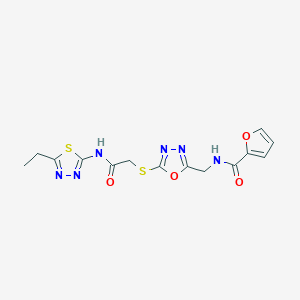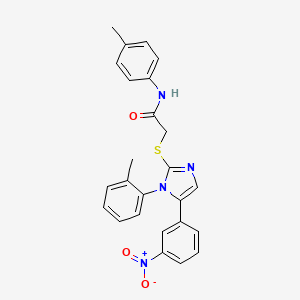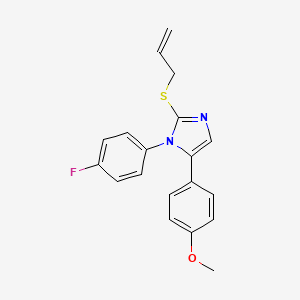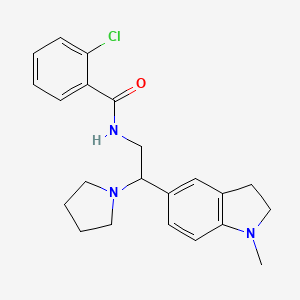![molecular formula C16H14Cl4N2O4S B2497534 2-[2,4-dichloro-5-methoxy(methylsulfonyl)anilino]-N-(2,4-dichlorophenyl)acetamide CAS No. 343374-19-6](/img/structure/B2497534.png)
2-[2,4-dichloro-5-methoxy(methylsulfonyl)anilino]-N-(2,4-dichlorophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chemical compounds with complex structures, such as "2-[2,4-dichloro-5-methoxy(methylsulfonyl)anilino]-N-(2,4-dichlorophenyl)acetamide," are often studied for their unique properties and potential applications in various fields, including medicinal chemistry and materials science. These compounds can be synthesized through a variety of chemical reactions, and their molecular structure offers insight into their physical and chemical properties.
Synthesis Analysis
The synthesis of complex anilidoquinoline derivatives and other related compounds typically involves multi-step chemical reactions, including palladium-catalyzed amination of aryl halides and aryl triflates as a key step (Wolfe & Buchwald, 2003). These processes are crucial for forming the desired chemical bonds and introducing specific functional groups into the molecule.
Molecular Structure Analysis
The molecular structure of similar compounds is often analyzed using techniques such as X-ray crystallography, which reveals the arrangement of atoms within the molecule and their spatial relationships. For example, studies on substituted N-(2-hydroxyphenyl)-2-((4-methylbenzenesulfonyl)amino)acetamides have highlighted the importance of intramolecular hydrogen-bonding and the electronic behavior of these bonds (Romero & Margarita, 2008).
Chemical Reactions and Properties
Chemical reactions involving similar compounds can include nucleophilic substitution, esterification, and amidation. These reactions are fundamental for modifying the chemical structure and introducing new functional groups, which directly influence the compound's chemical properties. Research into palladium-catalyzed amination, for instance, provides insights into how specific functional groups can be introduced to the molecule (Wolfe & Buchwald, 2003).
科学的研究の応用
Inhibition of Src Kinase Activity
A study by Boschelli et al. (2001) explored the optimization of 4-phenylamino-3-quinolinecarbonitriles as potent inhibitors of Src kinase activity. They discovered that the inclusion of a 2,4-dichloro-5-methoxy-substituted aniline, similar in structure to the compound , led to increased inhibition of Src kinase activity and Src-mediated cell proliferation (Boschelli et al., 2001).
Quantum Chemical Calculations and Spectroscopy
Choudhary et al. (2014) conducted quantum chemical calculations on similar compounds, specifically 2,2-dichloro-N-(2,3-dichlorophenyl)acetamide and 2,2-dichloro-N-(2,4-dichlorophenyl)acetamide. They used density functional theory to obtain molecular structural parameters and thermodynamic properties, along with detailed vibrational assignments using FTIR and FT Raman spectroscopy (Choudhary et al., 2014).
Synthesis of Fused Heterocycles
El-Nabi (2002) utilized 1-aryl-5-methoxypyrrolones, bearing structural resemblance to the compound , for the synthesis of various fused heterocycles. These compounds, including 2,7-diazaspiro[4.4]nona-3,6-diene and oxime derivatives, were obtained through reactions with aziridine and hydroxylamine (El-Nabi, 2002).
In Vitro Neuroprotection and Therapeutic Efficacy
Ghosh et al. (2008) synthesized and evaluated a novel anilidoquinoline derivative, structurally related to the compound , for its therapeutic efficacy in treating Japanese encephalitis. The compound showed significant antiviral and antiapoptotic effects in vitro, indicating potential therapeutic applications (Ghosh et al., 2008).
特性
IUPAC Name |
2-(2,4-dichloro-5-methoxy-N-methylsulfonylanilino)-N-(2,4-dichlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl4N2O4S/c1-26-15-7-14(11(19)6-12(15)20)22(27(2,24)25)8-16(23)21-13-4-3-9(17)5-10(13)18/h3-7H,8H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZBUZUSROHMVIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)N(CC(=O)NC2=C(C=C(C=C2)Cl)Cl)S(=O)(=O)C)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl4N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl[4-(5-methoxypyridin-3-yl)but-3-en-1-yl]amine](/img/structure/B2497451.png)
![5-Cyclopropyl-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]-1,2-oxazole-3-carboxamide](/img/structure/B2497453.png)


![N-isopentyl-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2497456.png)

![N-((1H-benzo[d]imidazol-5-yl)methyl)-2-benzoylbenzamide](/img/structure/B2497460.png)
![3-cyano-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzamide](/img/structure/B2497461.png)
![(Z)-2-bromo-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2497463.png)
![4,5-Dimethyl-1,6-dioxaspiro[2.4]heptane](/img/structure/B2497464.png)


![4-[(1-benzyl-2,4-dioxothieno[3,2-d]pyrimidin-3-yl)methyl]-N-methylcyclohexane-1-carboxamide](/img/structure/B2497468.png)
